molecular formula C15H17N3O3 B2429211 N~5~-(2-ethoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide CAS No. 1251603-46-9

N~5~-(2-ethoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide

Cat. No. B2429211
CAS RN: 1251603-46-9
M. Wt: 287.319
InChI Key: SCSNHTQZDSWJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(2-ethoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide, commonly known as ETP-46464, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a member of the pyrimidine-based kinase inhibitor family and has been shown to have promising anti-cancer properties.

Scientific Research Applications

Novel Pyrimidine Derivatives and Their Pharmacological Potential

N5-(2-ethoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide and its derivatives exhibit a wide range of pharmacological potentials, as demonstrated in various scientific studies. One notable application is avanafil (a pyrimidine-5-carboxamide derivative), which has been identified as a potent and highly selective phosphodiesterase 5 inhibitor, showcasing a significant relaxant effect on isolated rabbit cavernosum. This highlights its potential in treating erectile dysfunction by enhancing blood flow to specific areas of the body (Sakamoto et al., 2014).

Pyrimidine Derivatives as Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to possess notable anti-inflammatory and analgesic activities. These findings indicate a promising avenue for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives has been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of these compounds in developing cancer treatments, highlighting the importance of pyrimidine derivatives in medicinal chemistry (Hassan et al., 2014).

Environmentally Benign Synthesis of Quinolines and Pyrimidines

A sustainable and environmentally friendly synthesis method for quinolines and pyrimidines has been developed, utilizing a manganese PNP pincer complex. This approach not only aligns with green chemistry principles but also opens up new pathways for synthesizing these compounds with high atom efficiency, contributing to the advancement of synthetic organic chemistry and the development of novel pharmaceuticals (Mastalir et al., 2016).

Metabolism and Disposition Studies of HIV Integrase Inhibitors

The metabolism and disposition of potent HIV integrase inhibitors have been studied using 19F-NMR spectroscopy, providing valuable insights into the metabolic fate and excretion patterns of these compounds in rats and dogs. Such studies are crucial for understanding the pharmacokinetics of potential HIV treatments and for optimizing their efficacy and safety (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-13-7-5-4-6-11(13)8-16-14(19)12-9-17-15(20-2)18-10-12/h4-7,9-10H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNHTQZDSWJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.